Acetylenedicarboxylic acid monopotassium salt
Overview
Description
Acetylenedicarboxylic acid monopotassium salt, also known as potassium hydrogen acetylenedicarboxylate, is an organic compound with the formula C4HKO4. It is a derivative of acetylenedicarboxylic acid, which is a dicarboxylic acid containing a carbon-carbon triple bond. This compound is commonly used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Target of Action
Acetylenedicarboxylic acid monopotassium salt, also known as 2-Butynedioic acid monopotassium salt or potassium;4-hydroxy-4-oxobut-2-ynoate, is a biochemical used in proteomics research . Its primary targets are enzymes involved in the metabolism of acetylenic compounds . The polarized, conjugated triple bond of this compound makes it an optimal target for enzymic hydration .
Mode of Action
The compound interacts with its targets by undergoing Cu (I)-catalyzed radical addition with acetophenones to yield furan derivatives . This interaction results in changes in the structure and function of the target enzymes, affecting their ability to catalyze reactions.
Biochemical Pathways
The compound is involved in the urea-acetylenedicarboxylic acid reaction, which is a likely pathway for prebiotic uracil formation . This suggests that the compound may play a role in nucleotide synthesis and, by extension, in the regulation of genetic processes.
Pharmacokinetics
Its solubility in diethyl ether suggests that it may be well-absorbed and distributed in the body
Result of Action
The result of the compound’s action is the formation of furan derivatives . These derivatives can have various effects at the molecular and cellular levels, depending on their specific structures and properties. For example, they may act as inhibitors or activators of certain biochemical pathways.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other substances, such as Cu (I) and acetophenones . Additionally, its stability may be influenced by temperature, as suggested by the fact that it is stable at temperatures exceeding 200 °C in air .
Biochemical Analysis
Biochemical Properties
It has been found that the solid-state pyrolysis of Acetylenedicarboxylic acid monopotassium salt at 300 °C in air results in bulk quantities of a micron-sized yet macroporous oxidized carbon, which inherently possesses high content of metal-binding sites, such as carboxylate groups, free radicals, and ether/hydroxyl units .
Cellular Effects
It is known that the compound is stable in water and does not leach or disorient, while it also exhibits an appreciable thermal stability, at temperature exceeding 200 °C in air .
Molecular Mechanism
It is known that the compound can interact with metal ions due to the presence of diverse surface-accessible binding sites .
Temporal Effects in Laboratory Settings
It is known that the compound exhibits an appreciable thermal stability, at temperature exceeding 200 °C in air .
Metabolic Pathways
It is known that the compound can interact with metal ions due to the presence of diverse surface-accessible binding sites .
Transport and Distribution
It is known that the compound is stable in water and does not leach or disorient .
Subcellular Localization
It is known that the compound is stable in water and does not leach or disorient .
Preparation Methods
Acetylenedicarboxylic acid monopotassium salt can be synthesized through several methods. One common synthetic route involves the treatment of α,β-dibromo succinic acid with potassium hydroxide in methanol or ethanol. This reaction yields potassium bromide and potassium acetylenedicarboxylate. The salts are then separated, and the latter is treated with sulfuric acid to obtain the desired compound .
Chemical Reactions Analysis
Acetylenedicarboxylic acid monopotassium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: The compound can be reduced to form corresponding alkenes or alkanes.
Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Addition: The triple bond in the compound allows for addition reactions, such as hydrogenation or halogenation.
Common reagents used in these reactions include sulfur tetrafluoride, which can react with the compound to produce hexafluoro-2-butyne, a powerful dienophile for use in Diels-Alder reactions .
Scientific Research Applications
Acetylenedicarboxylic acid monopotassium salt has a wide range of applications in scientific research:
Comparison with Similar Compounds
Acetylenedicarboxylic acid monopotassium salt is unique due to its triple bond and ability to form strong ionic interactions. Similar compounds include:
Acetylenedicarboxylic acid: The parent compound, which lacks the potassium ion but shares similar chemical properties.
Dimethyl acetylenedicarboxylate: An ester derivative used as a precursor in organic synthesis.
Hexafluoro-2-butyne: A derivative used in Diels-Alder reactions.
These compounds share some chemical properties but differ in their specific applications and reactivity.
Properties
IUPAC Name |
potassium;4-hydroxy-4-oxobut-2-ynoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2O4.K/c5-3(6)1-2-4(7)8;/h(H,5,6)(H,7,8);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLYWRUTRAFSJT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#CC(=O)[O-])C(=O)O.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HKO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
142-45-0 (Parent) | |
Record name | 2-Butynedioic acid, potassium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7061300 | |
Record name | 2-Butynedioic acid, monopotassium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
Record name | Acetylenedicarboxylic acid, monopotassium salt | |
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URL | https://haz-map.com/Agents/20151 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
928-04-1 | |
Record name | 2-Butynedioic acid, potassium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butynedioic acid, potassium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Butynedioic acid, monopotassium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium hydrogen butynedioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.973 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the reaction of Acetylenedicarboxylic acid monopotassium salt-derived esters with ammonia differ depending on the reaction conditions?
A2: The amidation of DMAD with ammonia primarily produces a mixture of acetylenedicarboxamide, aminofumaramide, and methyl α-aminofumaraminate []. The exact composition of this mixture is heavily influenced by the reaction conditions:
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